molecular formula C12H17NO2 B13021804 (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid

(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid

Cat. No.: B13021804
M. Wt: 207.27 g/mol
InChI Key: AMNDKHPMSNJEIA-LLVKDONJSA-N
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Description

(3R)-3-Amino-3-[2-(propan-2-yl)phenyl]propanoic acid is a β-amino acid derivative featuring a chiral center at the 3rd carbon (R-configuration) and a 2-isopropylphenyl substituent. This compound’s structure combines a propanoic acid backbone with an aromatic group modified by an isopropyl moiety at the ortho position.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3R)-3-amino-3-(2-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-8(2)9-5-3-4-6-10(9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

AMNDKHPMSNJEIA-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1[C@@H](CC(=O)O)N

Canonical SMILES

CC(C)C1=CC=CC=C1C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(propan-2-yl)benzaldehyde and glycine.

    Mannich Reaction: The key step involves a Mannich reaction, where 2-(propan-2-yl)benzaldehyde reacts with glycine and formaldehyde in the presence of an acid catalyst to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptide-based drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Substituent Type and Position
  • (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (): Substituent: Trifluoromethyl (CF₃) at the meta position. Impact: The electron-withdrawing CF₃ group increases acidity (pKa reduction) and lipophilicity compared to the isopropyl group in the target compound. Molecular Weight: 263.2 g/mol (vs. 233.3 g/mol for the target compound).
  • (3R)-3-Amino-3-(4-fluorophenyl)propanoic acid (): Substituent: Fluorine at the para position. The para position allows for distinct steric interactions in receptor binding .
  • 3-Amino-3-(2-methylphenyl)propanoic acid (): Substituent: Methyl at the ortho position. This may affect binding affinity in enzyme interactions .
Heterocyclic Modifications
  • 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (): Structure: Incorporates a furan ring linked to a trifluoromethylphenyl group. The trifluoromethyl group enhances resistance to oxidative metabolism . Molecular Weight: 299.25 g/mol.
  • (3R)-3-Phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid (): Structure: Contains a thiophene-pyridine hybrid system. The thiophene moiety may improve binding to metal-containing enzymes .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Substituent/Modification Position Molecular Weight (g/mol) Notable Properties
Target Compound 2-Isopropylphenyl Ortho 233.3 Moderate lipophilicity, steric bulk
(R)-3-Amino-3-(3-CF₃-phenyl)propanoic acid Trifluoromethyl Meta 263.2 High acidity, metabolic stability
(3R)-3-Amino-3-(4-F-phenyl)propanoic acid Fluorine Para 197.2 Enhanced hydrogen bonding, stability
3-Amino-3-(2-methylphenyl)propanoic acid Methyl Ortho 193.2 Steric hindrance, reduced solubility
3-Amino-3-(5-(2-CF₃-phenyl)furan)propanoic acid Furan + CF₃-phenyl Heterocyclic 299.25 Polar, π-π interactions
Acidity and Solubility
  • Trifluoromethyl-substituted analogs () exhibit lower pKa values due to the electron-withdrawing effect, enhancing solubility in aqueous basic conditions .

Stereochemical Considerations

The R-configuration in the target compound is critical for chiral recognition in biological systems. For example:

  • (3R)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid () shares the same R-configuration but differs in substituent position (para vs. ortho), which could lead to divergent binding modes in enzyme-active sites .
  • D-Phenylalanine, 2-(trifluoromethoxy)- () highlights the importance of stereochemistry in receptor selectivity, as D-enantiomers often exhibit distinct pharmacokinetic profiles compared to L-forms .

Biological Activity

(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is a beta-amino acid characterized by its chiral center and unique structural features, which enhance its biological activity. This compound has garnered attention for its potential role as a neurotransmitter analog, influencing various neurotransmission pathways. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an amino group, a propanoic acid moiety, and a phenyl group with an isopropyl substituent. Its stereochemistry at the third carbon contributes significantly to its biological properties. The compound's structural uniqueness allows it to interact with various molecular targets within biological systems, enhancing its therapeutic potential in medicinal chemistry and biochemistry .

Structural Comparison

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Amino-3-phenylpropanoic acidLacks isopropyl substitutionBasic beta-amino acid structure
3-(3,4-Dihydroxyphenyl)propanoic acidContains hydroxyl groupsAdditional functional groups
3-(3-Isopropylphenyl)propanoic acidSimilar structure but without amino groupDifferent functional properties
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acidEnantiomer with opposite stereochemistryPotentially different biological activity

Neurotransmitter Analog

Research indicates that this compound may act as a neurotransmitter analog, potentially functioning as an agonist or antagonist at specific receptors. This could have significant implications for treating neurological disorders by modulating neurotransmitter systems .

The compound's interaction with neurotransmitter receptors suggests a mechanism where it influences cellular signaling pathways. Studies are ongoing to identify precise molecular targets and elucidate the implications of these interactions in therapeutic contexts .

Case Studies and Research Findings

Lipophilicity and Biological Activity Correlation

The lipophilicity of this compound plays a crucial role in its biological activity. Higher lipophilicity has been associated with improved cellular penetration, which is essential for effective drug action .

Synthesis and Applications

The synthesis of this compound can be achieved through various methodologies, including continuous flow systems and advanced purification methods like chromatography. These optimized conditions are crucial for maximizing yield and purity in industrial applications .

Potential Applications

The unique structure of this compound allows it to be tailored for specific applications in pharmaceuticals and specialty chemicals. Its potential roles include:

  • Neurological Therapeutics : As a neurotransmitter analog.
  • Antimicrobial Agents : Due to structural similarities with active compounds.

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